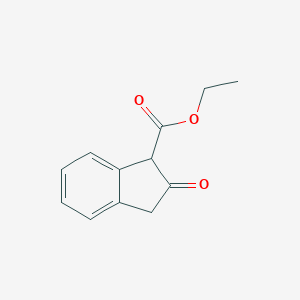

Ethyl 2-oxo-1-indanecarboxylate

Description

Contextualization within Indanecarboxylate Chemistry

Indane, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, forms the structural core of indanecarboxylate derivatives. cas.org The introduction of a carboxylate group, specifically an ethyl ester, and a ketone at positions 1 and 2 respectively, gives rise to ethyl 2-oxo-1-indanecarboxylate. This arrangement of functional groups is pivotal to its chemical behavior. The chemistry of indanecarboxylates is a subset of the broader field of carboxylic acids, which are extensively used as precursors in the synthesis of a wide array of organic compounds. enamine.net The presence of the ketone and ester functionalities in a 1,2-relationship on the indane scaffold creates a reactive environment, making it a prime substrate for a variety of chemical transformations.

Significance as a Building Block and Reactive Intermediate

The significance of this compound lies in its utility as both a versatile building block and a reactive intermediate. The β-keto ester moiety is a classic functional group in organic synthesis, known for its ability to undergo a wide range of reactions. These include alkylations, acylations, and condensations, which allow for the introduction of new substituents and the formation of carbon-carbon bonds.

Furthermore, the indanone framework itself can be modified, providing a scaffold for the synthesis of various polycyclic and heterocyclic compounds. The strategic placement of the keto and ester groups allows for sequential and selective reactions, enabling chemists to construct intricate molecular structures with a high degree of control. This has led to its use in the synthesis of natural products and pharmaceutically relevant molecules.

Historical Development of Research on Related β-Keto Esters and Indanone Derivatives

The study of β-keto esters has a rich history in organic chemistry, with their synthetic utility being recognized for over a century. nih.gov The development of methods for their synthesis, such as the Claisen condensation, has been fundamental to the advancement of the field. stackexchange.com Research in this area has continually evolved, with modern advancements focusing on the use of transition metal catalysts to achieve novel transformations of β-keto esters. nih.gov For instance, palladium-catalyzed reactions of allyl β-keto carboxylates have expanded the synthetic utility of this class of compounds. nih.gov

Similarly, research on indanone derivatives has been driven by their presence in numerous biologically active compounds. 1-Indanone (B140024), the parent compound of the indanone family, is a well-studied molecule with a range of applications. nih.gov The exploration of substituted indanones, such as this compound, represents a natural progression in this field, aiming to create more complex and functionally diverse molecules. The synthesis of related structures, like ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate, has also been extensively investigated, providing a broader context for understanding the reactivity and potential applications of this compound. chemsynthesis.comnih.govsigmaaldrich.comnist.govmolport.combldpharm.com

Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 58891-37-5 | C12H12O3 | 204.22 |

| 1-Indanone | 83-33-0 | C9H8O | 132.16 nih.gov |

| Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | C8H12O3 | 156.18 sigmaaldrich.com |

| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | C9H14O3 | 170.21 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)11-9-6-4-3-5-8(9)7-10(11)13/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHAXHCYCMPVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Oxo 1 Indanecarboxylate and Its Analogues

Classical Synthetic Approaches to the Indanone Core with Ester Functionality

The construction of the indanone framework bearing an ester group has traditionally been achieved through several named reactions. One of the most prominent methods is the Dieckmann condensation , an intramolecular Claisen condensation of a diester. masterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org For the synthesis of ethyl 2-oxo-1-indanecarboxylate, this typically involves the cyclization of a substituted diethyl adipate (B1204190) derivative in the presence of a strong base like sodium ethoxide. The reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to the formation of the five-membered ring of the β-keto ester. masterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org

Another classical route is the Friedel-Crafts acylation . This can be an intramolecular reaction of a 3-arylpropionic acid or its corresponding acid chloride. nih.govresearchgate.netnih.govbeilstein-journals.org The use of a Lewis acid catalyst, such as aluminum chloride or polyphosphoric acid (PPA), facilitates the cyclization to form the 1-indanone (B140024) skeleton. nih.govresearchgate.netd-nb.info Subsequent introduction of the ethyl carboxylate group at the C-2 position would then be required. The regioselectivity of the PPA-mediated synthesis of indanones can be influenced by the concentration of P₂O₅ in the PPA. d-nb.info

The Stobbe condensation also provides a pathway to the indanone core. wikipedia.orgslideshare.netunacademy.comquora.com This reaction involves the condensation of a ketone or aldehyde with a succinic ester derivative in the presence of a base. wikipedia.orgunacademy.comquora.com The resulting alkylidene succinic acid or its ester can then undergo cyclization to form the indanone ring, which can be further functionalized.

Contemporary Strategies for β-Keto Ester Formation

Modern synthetic chemistry has focused on developing more efficient and selective methods for constructing the β-keto ester functionality within the indanone framework.

Esterification Reactions for Ethyl Carboxylate Introduction

Direct C-acylation of a pre-formed 2-indanone (B58226) to introduce the ethyl carboxylate group can be achieved through various methods. A common strategy involves the carboxylation of a ketone enolate. nih.gov The 2-indanone is first deprotonated with a strong base to form the corresponding enolate, which then reacts with an electrophilic carboxylating agent like ethyl chloroformate or diethyl carbonate to yield the desired β-keto ester. nih.gov While effective, this method can sometimes lead to inconsistent yields. nih.gov Alternative approaches have explored the use of different bases and reagents to improve efficiency. nih.gov

Cyclization Reactions for Indanone Ring Formation

Contemporary cyclization strategies often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a powerful method for constructing indanones. organic-chemistry.org This approach can be adapted to incorporate the ester functionality during the cyclization process. Rhodium-catalyzed intramolecular 1,4-addition reactions have also been successfully used to synthesize chiral 3-aryl-1-indanones. organic-chemistry.org Furthermore, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert carboxylic acids to acyl chlorides and as a catalyst for the subsequent Friedel-Crafts cyclization under mild conditions. researchgate.netbeilstein-journals.org

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indanones, aiming to reduce environmental impact and improve sustainability.

Solvent-Free Conditions and Alternative Reaction Media

A significant focus of green synthetic chemistry is the reduction or elimination of volatile organic solvents. Mechanochemical synthesis, performed by ball milling in the absence of a solvent, has been successfully applied to the synthesis of indenones from aromatic carboxylic acids and alkynes. nih.govacs.org This method offers mild reaction conditions and high efficiency. nih.govacs.org Microwave-assisted and ultrasound-assisted organic synthesis are other non-conventional techniques that have been used to prepare 1-indanones via intramolecular Friedel-Crafts acylation, often with reduced reaction times and improved yields compared to traditional heating. nih.govmdpi.com

Asymmetric Synthesis of Chiral Derivatives of Indanecarboxylates

The creation of chiral centers in indanecarboxylate systems with high enantiopurity is a key objective in modern organic synthesis. Various strategies have been developed to achieve this, broadly categorized into chemoenzymatic transformations and catalytic asymmetric reactions. These approaches offer distinct advantages in terms of selectivity, efficiency, and environmental impact.

Chemoenzymatic Transformations for Enantioselective Access

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, providing a powerful tool for accessing enantiopure compounds. Enzymes, with their inherent chirality and ability to operate under mild conditions, can effect transformations that are challenging to achieve with traditional chemical catalysts.

While direct chemoenzymatic synthesis of this compound is not extensively documented, the principles can be applied through the use of enzymes like lipases for kinetic resolution or dehydrogenases for asymmetric reduction of the ketone. For instance, a lipase-mediated Baeyer-Villiger oxidation has been successfully employed in the synthesis of chiral epoxides, which are valuable synthetic precursors. mdpi.com This approach could conceptually be adapted for the asymmetric modification of the indanone core. The synthesis of chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable resources highlights a greener and more efficient synthetic route that avoids harmful reagents. mdpi.com

The general strategy in a chemoenzymatic approach might involve:

Enzymatic Resolution: A racemic mixture of this compound could be subjected to an enzymatic reaction, such as hydrolysis or transesterification, where one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer.

Asymmetric Synthesis: An achiral precursor could be converted into a chiral product using an enzyme. For example, the asymmetric reduction of the ketone in this compound using a ketoreductase (KRED) could yield a chiral hydroxy-indanecarboxylate.

The development of enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of these synthetic routes. organic-chemistry.org

Catalytic Asymmetric Reactions for Indanecarboxylate Derivatization

Catalytic asymmetric reactions utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field is dominated by organocatalysis and metal-catalyzed transformations.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. This approach has gained prominence due to the stability, low toxicity, and ready availability of the catalysts compared to many metal-based systems.

For the derivatization of indanecarboxylates, organocatalysts can be used to control the stereochemistry of reactions at the α-position of the ketone or ester. For example, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions. While direct application to this compound is not specified in the provided context, the principles of enamine and iminium ion catalysis are broadly applicable to β-keto esters.

A potential organocatalytic strategy for the derivatization of this compound could involve an asymmetric α-functionalization. This would proceed through the formation of a chiral enamine or enolate intermediate, which would then react with an electrophile. The facial selectivity of this attack would be dictated by the chiral catalyst.

Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. Copper and rare-earth metals like Europium have emerged as powerful catalysts in this domain.

Copper catalysis is a versatile and cost-effective tool in asymmetric synthesis. nih.gov Chiral copper(II) complexes are effective Lewis acid catalysts for a variety of enantioselective reactions. researchgate.net

In the context of this compound, a chiral copper(II) complex could be employed to catalyze reactions such as:

Asymmetric Aldol Reactions: The copper catalyst could coordinate to the β-keto ester, creating a chiral environment for the reaction with an aldehyde.

Asymmetric Michael Additions: The addition of nucleophiles to an α,β-unsaturated derivative of this compound could be rendered enantioselective by a chiral copper catalyst.

Asymmetric Allylic Alkylation: Copper-catalyzed asymmetric allylic alkylation of substrates bearing a heteroatom at the gamma-position has been demonstrated to be a practical route to chiral, nonracemic allylic alcohols. nih.gov This methodology could potentially be adapted for the functionalization of the indanone system.

The development of C2-symmetric copper(II) complexes has been shown to be effective in catalyzing enantioselective carbonyl-ene reactions with glyoxylate (B1226380) and pyruvate (B1213749) esters, yielding products in good yield and high enantioselectivity. researchgate.net This highlights the potential for similar catalytic systems to be applied to the asymmetric derivatization of this compound.

| Catalyst Type | Potential Application to this compound | Reference |

| Lipase | Kinetic resolution of racemic this compound | mdpi.com |

| Ketoreductase (KRED) | Asymmetric reduction of the ketone to a chiral alcohol | organic-chemistry.org |

| Proline Derivatives | Asymmetric α-functionalization via enamine catalysis | General Organocatalysis Principle |

| Chiral Copper(II) Complexes | Asymmetric aldol reactions, Michael additions, allylic alkylations | nih.govresearchgate.netnih.gov |

Metal-Catalyzed Asymmetric Transformations

Nickel(II) Catalysis

The application of Nickel(II) catalysis for the direct synthesis of this compound is an area of ongoing research with limited specific examples in the current literature. However, the broader field of nickel-catalyzed reactions provides a strong basis for its potential utility in the formation of cyclic β-keto esters. Nickel catalysts are well-established in facilitating cross-coupling reactions and the formation of ketones from various precursors. For instance, nickel-catalyzed methodologies have been successfully employed for the synthesis of ketones from alkyl halides and acid chlorides.

More recently, visible-light-induced nickel-catalyzed radical cross-coupling reactions have emerged as a powerful tool for ketone synthesis from readily available alkyl carboxylic acids. beilstein-journals.org In a proposed catalytic cycle, a Ni(0) species undergoes oxidative addition with an activated carboxylic acid to form a Ni(II) intermediate. beilstein-journals.org This intermediate then couples with a radical species, generated through a separate photoredox cycle, to ultimately yield the ketone product. beilstein-journals.org While this specific methodology has been applied to the synthesis of trifluoromethyl alkyl acyloins, its adaptation for the intramolecular cyclization required to form this compound has not yet been reported. beilstein-journals.org

Another relevant area is the nickel-catalyzed intramolecular carbonylative cycloaddition of yne-imines with carbon monoxide, which has been used to synthesize polycyclic α,β-unsaturated γ-lactams. thieme-connect.de This demonstrates the capability of nickel to mediate complex cyclization and carbonylation events.

Although direct Nickel(II)-catalyzed synthesis of this compound remains to be explicitly detailed, the existing knowledge in nickel-catalyzed ketone synthesis and C-C bond formation suggests its potential as a future synthetic strategy. Further research is required to develop specific Nickel(II) catalytic systems for the efficient intramolecular cyclization of appropriate precursors to yield the target compound and its analogues.

Microwave-Assisted Synthesis in Indanecarboxylate Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. tandfonline.com In the context of indanecarboxylate chemistry, microwave irradiation has been effectively applied to key synthetic transformations, most notably the Dieckmann condensation, which is a classic method for preparing cyclic β-keto esters like this compound.

The Dieckmann condensation involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. Microwave irradiation significantly enhances the efficiency of this reaction, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net For the synthesis of this compound, the starting material would typically be diethyl 2-phenylbutanedioate. Under basic conditions, the enolate formed at one ester group attacks the other ester carbonyl, leading to the cyclized product after workup.

Microwave-assisted procedures have been developed for both Claisen and Dieckmann condensations, highlighting the broad applicability of this technology in ester condensation chemistry. researchgate.net These methods are often suitable for undergraduate organic chemistry laboratories, underscoring their simplicity and robustness. researchgate.net

Beyond the Dieckmann condensation, microwave assistance has been utilized in the synthesis of various indanone derivatives. For example, a one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides has been achieved using microwave irradiation in the presence of aluminum chloride. researchgate.net This tandem Friedel-Crafts acylation and Nazarov cyclization provides rapid access to the indanone core structure. researchgate.net Furthermore, microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, catalyzed by metal triflates, offers an environmentally benign route to 1-indanones. nih.gov

The synthesis of more complex heterocyclic systems incorporating the indanone moiety has also benefited from microwave technology. For instance, microwave irradiation has been employed in the multi-step synthesis of dihydrofurocoumarin derivatives, demonstrating its utility in radical cyclization reactions. dergipark.org.tr

The advantages of microwave-assisted synthesis, including reduced reaction times and improved yields, are evident in the preparation of various indanone and indanecarboxylate analogues. The following table summarizes representative findings in microwave-assisted synthesis relevant to this chemical class.

| Reaction Type | Starting Materials | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Dieckmann Condensation | Diethyl adipate/pimelate | Base | Microwave, solvent-free | Cyclic β-keto ester | Not specified | researchgate.net |

| Friedel-Crafts/Nazarov | Arenes, α,β-unsaturated acyl chlorides | AlCl₃ | Microwave | 1-Indanones | Good | researchgate.net |

| Intramolecular Friedel-Crafts | 3-Arylpropanoic acids | Metal triflate | Microwave | 1-Indanones | Good | nih.gov |

| Radical Cyclization | Ethyl 3,3-bis(4-fluorophenyl)acrylate, 4-hydroxycoumarin | Mn(OAc)₃ | Microwave, 80°C, 5 min | Dihydrofurocoumarin derivative | 55% | dergipark.org.tr |

| Multi-component Reaction | 3-Acetylcoumarins, thiosemicarbazide, maleic anhydride | NaOAc, AcOH | Microwave, 70°C, 15-30 min | Hydrazonothiazolidinyl acetic acid derivative | High | kuleuven.be |

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Oxo 1 Indanecarboxylate

Nucleophilic Addition Reactions at the Ketone Moiety

The ketone group in ethyl 2-oxo-1-indanecarboxylate is susceptible to nucleophilic attack. A common transformation is its reduction to a hydroxyl group. This can be achieved using various reducing agents, leading to the formation of ethyl 2-hydroxy-1-indanecarboxylate. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.

Another significant reaction at the ketone site is the formation of acetals. For instance, in the presence of an acid catalyst, the ketone can react with diols to form cyclic acetals. This reaction is often employed as a protective strategy for the ketone group during multi-step syntheses.

Reactions Involving the Active Methylene (B1212753) Group (α-position to both ketone and ester)

The methylene group positioned between the ketone and the ester functionalities is particularly reactive due to the electron-withdrawing nature of both adjacent groups, which makes the α-protons acidic. quora.comshivajicollege.ac.in This acidity allows for the formation of a stabilized enolate ion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. jove.comntu.edu.sg

Alkylation Reactions, including Phase-Transfer Catalysis

The enolate derived from this compound readily undergoes alkylation when treated with alkyl halides. ntu.edu.sgaklectures.com This SN2 reaction introduces an alkyl group at the α-position, yielding a more complex molecular scaffold. libretexts.org The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the enolate. ntu.edu.sg

Phase-transfer catalysis (PTC) offers an efficient and environmentally benign method for alkylation. nih.gov In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase containing the alkylating agent. This technique often leads to higher yields and milder reaction conditions. nih.gov

Table 1: Alkylation of β-Keto Esters

| Alkylating Agent | Product | Reaction Type | Reference |

|---|---|---|---|

| Alkyl Halide | Alkylated β-Keto Ester | SN2 | ntu.edu.sgaklectures.com |

| Acrylate | Michael Adduct | Michael Addition | nih.gov |

| Dibromoalkane | Cyclized Product | Dialkylation | nih.gov |

Halogenation Reactions, including Asymmetric Fluorination

The active methylene group can also be halogenated. For instance, reaction with N-bromosuccinimide (NBS) or other halogenating agents can introduce a halogen atom at the α-position.

Of particular interest is asymmetric fluorination, which introduces a fluorine atom stereoselectively. mdpi.com This is often achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral catalyst. mdpi.comacs.org Chiral palladium complexes and chiral quaternary ammonium salts under phase-transfer conditions have been successfully employed to catalyze the enantioselective fluorination of β-keto esters, including indanone derivatives. nih.govacs.orgmdpi.com The resulting α-fluoro-β-keto esters are valuable building blocks in medicinal chemistry. acs.org

Table 2: Catalytic Enantioselective Fluorination of β-Keto Esters

| Catalyst Type | Fluorinating Agent | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Quaternary Ammonium Salt | NFSI | This compound | Good to Moderate | acs.orgnih.gov |

| Chiral Palladium Complex | NFSI | tert-butyl 2-oxo-cyclopentanecarboxylate | up to 94% | acs.org |

| Pybox-Eu(III) Complex | NFSI | tert-butyl 1-oxo-indanecarboxylate | up to 96% | mdpi.com |

Aldol (B89426) and Related Condensation Reactions

The enolate of this compound can act as a nucleophile in aldol-type condensation reactions with aldehydes and ketones. thermofisher.com These reactions lead to the formation of α,β-unsaturated products after a subsequent dehydration step. thermofisher.com The Knoevenagel condensation, a variation of this reaction, involves the reaction of an active methylene compound with an aldehyde or ketone, often catalyzed by a weak base like an amine. thermofisher.comresearchgate.net This reaction is a powerful tool for constructing carbon-carbon double bonds. researchgate.net

Furthermore, the active methylene group can participate in Michael additions, where it adds to α,β-unsaturated carbonyl compounds. These reactions are crucial for the formation of more complex carbocyclic and heterocyclic systems.

Transformations of the Ethyl Ester Functionality

The ethyl ester group of this compound can undergo several key transformations, primarily through nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-1-indanecarboxylic acid, under either acidic or basic conditions. aklectures.com Basic hydrolysis, or saponification, involves the use of a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. shivajicollege.ac.in This carboxylic acid can then undergo decarboxylation upon heating to afford 1-indanone (B140024). jove.com

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group, which can be useful for altering the physical or chemical properties of the molecule.

Reduction of the Ester Group

The ester group in this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents.

Selective Reduction : Achieving selective reduction of the ester in the presence of the ketone can be challenging. However, certain reagents and conditions can favor the formation of the corresponding aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a weaker reducing agent that can convert esters to aldehydes, particularly at low temperatures like -78 °C to prevent over-reduction to the alcohol. libretexts.org Another approach involves the use of ZrH-catalyzed reactions, which can selectively convert esters to aldehydes or other derivatives in high yields. chemrxiv.org

Redox Chemistry of the Ketone Group

The ketone group at the 2-position of the indane ring is a primary site for redox reactions, allowing for its conversion to alcohol derivatives or for its participation in oxidation processes.

The reduction of the ketone in this compound yields a secondary alcohol. libretexts.org This is a common and well-understood transformation in organic chemistry.

Hydride Reductants : Both sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used for this reduction. libretexts.orgyoutube.com NaBH₄ is often preferred due to its milder nature and greater safety profile. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, typically through an acidic workup, yields the final secondary alcohol product. libretexts.orgyoutube.com

The general transformation can be represented as:

This compound + [H] → Ethyl 2-hydroxy-1-indanecarboxylate

| Reagent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Milder, safer, and more selective for ketones over esters. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | More reactive and less selective; will also reduce the ester group. unizin.org |

While the ketone group itself is not readily oxidized further under standard conditions, the secondary alcohol formed from its reduction can be oxidized. libretexts.orgchemguide.co.uk

Oxidation of the Corresponding Alcohol : If the ketone in this compound is first reduced to the secondary alcohol (ethyl 2-hydroxy-1-indanecarboxylate), this alcohol can then be oxidized back to the ketone. chemguide.co.uk Common oxidizing agents for this purpose include chromic acid (generated from sodium or potassium dichromate and sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). libretexts.org The reaction with acidified dichromate(VI) results in the orange solution turning green as the chromium is reduced from the +6 to the +3 oxidation state. libretexts.org

Metal-catalyzed oxidation processes can also be employed for such transformations.

Rearrangement Reactions Involving the Indane Skeleton

Information regarding specific rearrangement reactions involving the indane skeleton of this compound is not extensively detailed in the provided search results. However, β-keto esters, in general, can undergo various rearrangements, often under acidic or basic conditions, which could potentially lead to ring expansion, contraction, or other skeletal modifications. Further research would be needed to elucidate specific rearrangement pathways for this particular compound.

Cycloaddition and Annulation Reactions with this compound

This compound can participate in cycloaddition and annulation reactions, leading to the formation of more complex polycyclic systems. For instance, the synthesis of 2-oxo-substituted-phenylcyclohex-3-enecarboxylic acid ethyl esters can be achieved through a Michael addition followed by a cyclocondensation reaction, where a chalcone (B49325) is reacted with a β-keto ester like this compound. researchgate.net These reactions are often catalyzed by a base, such as sodium hydroxide. researchgate.net

Investigation of Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations.

Applications of Ethyl 2 Oxo 1 Indanecarboxylate in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of ethyl 2-oxo-1-indanecarboxylate makes it a valuable intermediate in the synthesis of intricate organic molecules. The presence of two carbonyl groups and an α-hydrogen allows for a range of reactions, including alkylations, condensations, and cycloadditions, providing access to complex scaffolds from a relatively simple starting material.

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in numerous natural products and biologically active compounds. The development of stereoselective methods for their synthesis is a significant area of research in organic chemistry. rsc.org this compound has emerged as a key precursor in the construction of these challenging architectures.

One notable application involves the synthesis of spiro-γ-lactams, which form the core of ansalactam natural products. A stereoselective formal [3+2] cycloaddition reaction has been developed to construct this key spirocyclic motif, providing access to the northern domain of ansalactam A. nih.gov This approach highlights the utility of this compound derivatives in creating densely functionalized spirocycles with multiple contiguous stereocenters. nih.gov

The synthesis of spiro-decalin oxindole (B195798) derivatives represents another significant application. Through a sequential organocatalytic Michael–domino Michael/aldol (B89426) reaction, spiro-polycyclic oxindoles bearing five contiguous stereogenic centers can be synthesized with excellent stereoselectivity. nih.gov These complex structures are of interest due to their potential pharmaceutical applications. nih.gov

Table 1: Examples of Spirocyclic Compounds Synthesized from this compound Derivatives

| Spirocyclic Compound Class | Synthetic Methodology | Key Features |

| Spiro-γ-lactams | Formal [3+2] cycloaddition | Core of ansalactam natural products, three contiguous stereocenters nih.gov |

| Spiro-decalin oxindoles | Sequential organocatalytic Michael–domino Michael/aldol reaction | Five contiguous stereogenic centers, potential pharmaceutical applications nih.gov |

The structural motifs found in natural products often serve as inspiration for the development of new synthetic methodologies. This compound and its derivatives have proven to be valuable starting materials for the total synthesis and formal synthesis of various natural products.

As mentioned previously, the ansalactam family of natural products, which possess a unique spiro-γ-lactam core, can be accessed through synthetic routes starting from derivatives of this compound. nih.gov The development of a stereoselective approach to this core structure is a critical step towards the total synthesis of these complex molecules. nih.gov

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound provides a versatile platform for the construction of a variety of heterocyclic scaffolds.

Pyrimidine (B1678525) derivatives are a class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov A single-step method for the conversion of N-vinyl and N-aryl amides to the corresponding pyrimidine and quinazoline (B50416) derivatives has been developed. nih.gov This process involves amide activation followed by nitrile addition and cycloisomerization, showcasing a versatile route to these important heterocycles. nih.gov While not a direct reaction of this compound itself, the principles of cyclocondensation reactions are relevant to its potential use in pyrimidine synthesis.

Oxazolines are five-membered heterocyclic compounds that are components of some natural products and are also used as ligands in asymmetric catalysis. nih.govbeilstein-archives.org Various methods exist for the synthesis of oxazolines, often involving the cyclization of β-hydroxy amides or the reaction of nitriles with amino alcohols. beilstein-archives.orgorganic-chemistry.org An efficient method for the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates involves the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines, which proceeds through an electrophilic ring expansion. nih.govbeilstein-archives.org

Acridinedione derivatives are a class of fused heterocyclic compounds. While direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of related cyclohexenone derivatives, which are precursors to indazoles, has been reported. researchgate.net This suggests the potential for similar cyclocondensation strategies to be applied for the synthesis of acridinedione systems.

Table 2: Heterocyclic Scaffolds Derived from or Related to this compound Chemistry

| Heterocyclic Scaffold | General Synthetic Approach |

| Pyrimidine Derivatives | Cyclocondensation of amides with nitriles nih.gov |

| Oxazoline Derivatives | Ring expansion of aziridines with diazo compounds nih.govbeilstein-archives.org |

| Acridinedione Derivatives | Cyclocondensation reactions (inferred from related syntheses) researchgate.net |

Building Block for Heterocyclic Scaffolds

Pyrrole (B145914) Derivatives Synthesis

The synthesis of pyrrole rings is a cornerstone of heterocyclic chemistry due to their presence in numerous natural products and pharmaceuticals. While direct literature detailing the use of this compound for pyrrole synthesis is not abundant, its nature as a 1,3-dicarbonyl compound suggests its potential application in classical pyrrole syntheses, such as the Paal-Knorr synthesis. In such a hypothetical pathway, the indanecarboxylate would react with an amine to form an enamine, followed by intramolecular cyclization and dehydration to yield a complex, fused pyrrole system.

Another established method for creating pyrrole derivatives involves the acylation of pyrrole, followed by further reactions. orgsyn.org For instance, ethyl pyrrole-2-carboxylate can be synthesized from pyrrole via acylation and subsequent alcoholysis. orgsyn.org Although this does not use this compound as a starting material, it highlights the importance of ester-functionalized pyrroles in organic synthesis. orgsyn.org The development of practical syntheses for halogen-doped pyrrole building blocks, which are crucial for medicinal chemistry, often starts from functionalized pyrroles like ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. β-Keto esters are classic substrates for many important MCRs.

A prime example is the Biginelli reaction, which synthesizes dihydropyrimidinones (DHPMs) from an aldehyde, a β-keto ester, and urea (B33335). mdpi.com While commonly exemplified with ethyl acetoacetate, this compound is a suitable analogue. A reaction involving the indanecarboxylate, an aldehyde, and urea would be expected to produce novel DHPMs with a spiro-fused indane moiety, which could be of interest for biological screening. The reaction conditions often involve an acid catalyst and refluxing in a solvent like ethanol. mdpi.comderpharmachemica.com

The following table illustrates a proposed Biginelli-type multicomponent reaction using this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Type | Key Features |

| This compound | Aromatic Aldehyde | Urea or Thiourea | Spiro-indane dihydropyrimidinone | Fused polycyclic structure, potential for biological activity. |

Copper-catalyzed MCRs have also been developed to create diverse heterocyclic structures like spirotetrahydrocarbazoles, demonstrating the power of MCRs in generating molecular complexity. beilstein-journals.org

Synthetic Routes to Chiral Pharmaceuticals and Agrochemicals

The demand for enantiomerically pure pharmaceuticals and agrochemicals is continually increasing, as the biological activity often resides in a single enantiomer. nih.govnih.gov this compound possesses a prochiral center at the C1 position, making it an attractive starting material for asymmetric synthesis.

The conversion of the achiral starting material into a chiral product can be achieved through several methods, including chiral resolution, the use of a chiral pool, or asymmetric induction. nih.gov For this compound, an asymmetric reduction of the ketone or an enantioselective alkylation at the C1 position could establish a key stereocenter. This chiral intermediate could then be elaborated into more complex target molecules.

While specific examples of commercial drugs or agrochemicals derived directly from this compound are not prominently documented, the general strategy is well-established. For example, the synthesis of chiral active pharmaceutical ingredients (APIs) often relies on the catalytic enantioselective transformation of key building blocks. nih.gov The indane core itself is a privileged scaffold in medicinal chemistry, and the ability to introduce chirality at the outset using a substrate like this compound is a significant advantage. The development of modern chiral agrochemicals also focuses on sophisticated molecules with one or more stereocenters to enhance efficacy and reduce environmental impact. nih.gov

Development of Novel Reagents and Catalysts from Indanecarboxylate Derivatives

The functional groups of this compound—the ketone and the ester—provide handles for its conversion into novel reagents or chiral ligands for catalysis. The rigid indane backbone is an excellent scaffold for designing ligands that can create a well-defined chiral environment around a metal center.

For instance, the ketone could be converted into a chiral amino alcohol. This structural motif is central to many successful chiral ligands and organocatalysts. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with chiral amines or alcohols to form chiral amides or esters that can act as ligands. Alternatively, the ester can be reduced to a primary alcohol, providing another point for modification.

The synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones demonstrates how functionalized heterocyclic compounds can be elaborated into chiral building blocks without significant racemization. researchgate.net A similar strategic derivatization of the this compound core could lead to the development of new classes of chiral auxiliaries, reagents, or catalysts for asymmetric synthesis.

Spectroscopic and Analytical Methods in Chemical Research of Ethyl 2 Oxo 1 Indanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethyl 2-oxo-1-indanecarboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the indanone ring, the methine proton at the C1 position, the methylene (B1212753) protons of the five-membered ring, and the ethyl group of the ester moiety. The aromatic region would typically display a complex multiplet pattern between 7.0 and 8.0 ppm. The ethyl group would present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the indanone core would also have specific chemical shifts and coupling patterns, providing crucial data for confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for every unique carbon atom. Key resonances would include those for the two carbonyl carbons (ketone and ester), the aromatic carbons, and the carbons of the aliphatic portion of the molecule, including the ethyl ester group. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Keto-Enol Tautomerism: Like other β-keto esters, this compound can exist as a mixture of keto and enol tautomers. NMR spectroscopy is a powerful tool to study this equilibrium, as distinct sets of signals would appear for each tautomer, allowing for their relative quantification.

Reaction Monitoring: Modern NMR techniques, including online and flow NMR, are invaluable for monitoring the progress of reactions involving this compound in real-time. magritek.comrsc.org By tracking the disappearance of reactant signals and the appearance of product signals, chemists can gain deep insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions without the need for discrete sampling. magritek.comillinois.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

As a β-keto ester, the most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations. Due to the presence of both a ketone and an ester carbonyl group, the compound typically exhibits two distinct, strong absorption bands in the carbonyl region. uobabylon.edu.iq The ketone C=O stretch is generally observed around 1710-1720 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1735-1740 cm⁻¹. uobabylon.edu.iqspectroscopyonline.com

Additional characteristic absorptions include C-O stretching bands for the ester group, which typically appear as two or more bands in the 1000 to 1300 cm⁻¹ region. uobabylon.edu.iqspectroscopyonline.com The spectrum would also show absorptions for aromatic C=C bonds and C-H bonds (both aromatic and aliphatic). The presence of the enol tautomer, though typically in low concentration, could be identified by a weak C=C absorption around 1650 cm⁻¹ and a broad O-H stretch. uobabylon.edu.iq

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | ~1740 | Strong |

| Ketone | C=O Stretch | ~1720 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Medium-Weak |

| Ester | C-O Stretch | 1000-1300 | Strong |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical tool used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 204.22 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 204.

The fragmentation of β-keto esters under mass spectrometry conditions is well-studied and follows predictable pathways. cdnsciencepub.comcdnsciencepub.com The fragmentation schemes are generally dominated by cleavages alpha (α) to the two carbonyl groups and by McLafferty rearrangements. cdnsciencepub.com

Key fragmentation pathways for this compound would likely include:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 159.

Loss of the entire ester group (-COOC₂H₅): This cleavage would lead to a fragment corresponding to the indanone cation.

McLafferty Rearrangement: This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage, which can lead to the elimination of neutral molecules like ethylene (B1197577) from the ester group.

Analyzing these fragmentation patterns allows researchers to confirm the connectivity of the molecule and differentiate it from structural isomers. cdnsciencepub.comacs.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous information about bond lengths, bond angles, and conformation. wikipedia.orgiitk.ac.in For a compound like this compound, single-crystal X-ray diffraction would yield a detailed model of its molecular structure in the crystalline form. researchgate.netmdpi.com

The process involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern of spots. wikipedia.org This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

While X-ray diffraction data for derivatives of 1-indanone (B140024) are present in the literature, demonstrating the utility of this technique for establishing their complex stereochemistry and solid-state packing, specific crystallographic data for this compound is not widely reported in the reviewed literature. researchgate.netresearchgate.net Such a study would definitively confirm the planar and spatial relationships between the indanone ring system and the ethyl carboxylate substituent.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating its enantiomers. nih.govnih.gov

Purity Determination: Using a standard reversed-phase or normal-phase HPLC method, the purity of a sample can be determined. The compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a stationary phase, and its components are separated based on their affinity for the stationary and mobile phases. A detector, typically UV-Vis, records the elution profile. The purity is calculated based on the area percentage of the main peak relative to any impurity peaks.

Enantiomeric Excess (ee) Determination: Since the C1 carbon of this compound is a stereocenter, the molecule is chiral and exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis. This is achieved using chiral HPLC, where the stationary phase is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess can then be calculated from the relative areas of these two peaks.

Gas Chromatography (GC) and other Chromatographic Techniques for Separation and Analysis

Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of components.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the two phases. GC is highly effective for separating complex mixtures and for quantitative analysis to determine sample purity. While specific GC methods for this compound are not extensively detailed, the technique is broadly applicable to the analysis of related indanone derivatives and other keto esters.

Other chromatographic techniques, such as Thin Layer Chromatography (TLC), are routinely used for rapid, qualitative monitoring of reactions to check for the consumption of starting materials and the formation of the product, this compound.

Theoretical and Computational Chemistry Studies on Ethyl 2 Oxo 1 Indanecarboxylate

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational landscape of ethyl 2-oxo-1-indanecarboxylate are pivotal to understanding its reactivity. Molecular modeling techniques are employed to explore the various spatial arrangements of the molecule and their relative energies.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the ester group to the indanone core. This rotation gives rise to different conformers, with the s-cis and s-trans arrangements being of particular interest. These refer to the relative orientation of the ester's carbonyl group and the ketone's carbonyl group.

Computational studies on analogous beta-keto esters, such as ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, have shown that the energy difference between such conformers can be small, often less than 0.5 kcal/mol. nih.gov For this compound, theoretical calculations would likely predict the most stable conformers and the energy barriers between them. This is achieved by creating a potential energy surface through systematic rotation of the key dihedral angle.

A hypothetical conformational analysis of this compound could yield data similar to the following table, which illustrates the relative energies of different conformers. The dihedral angle would be defined by the atoms of the O=C-C-C=O backbone.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (°) | Conformer Description | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Eclipsed (s-cis) | 2.5 |

| 60 | Gauche | 1.0 |

| 120 | Eclipsed | 3.0 |

| 180 | Anti (s-trans) | 0.0 |

| 240 | Gauche | 1.0 |

| 300 | Eclipsed | 3.0 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting the molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the enolate form, which is readily formed due to the acidity of the alpha-proton situated between the two carbonyl groups. The LUMO is likely to be centered on the carbonyl carbons, making them susceptible to nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. These parameters are valuable for comparing the reactivity of this compound with other related compounds.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Chemical Potential (μ) | -4.15 eV |

| Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.66 eV |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. This provides a detailed understanding of the reaction's feasibility, kinetics, and stereoselectivity.

A key reaction of beta-keto esters like this compound is their alkylation. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile. Computational studies can model the deprotonation step to form the enolate and the subsequent nucleophilic attack on an electrophile. The calculated activation energies for these steps can help in optimizing reaction conditions.

For instance, in a study on the synthesis of pyrrolidinedione derivatives from coumarin, quantum chemical calculations were used to determine the energy barriers for each step of the reaction, including Michael addition and cyclization. consensus.app A similar approach could be applied to reactions of this compound to understand the preferred reaction pathways and the role of catalysts.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models can be used to predict the spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for confirming the structure of the compound and for interpreting experimental spectra.

Calculations of vibrational frequencies can predict the positions of characteristic peaks in the IR spectrum. For this compound, strong absorptions corresponding to the C=O stretching vibrations of the ketone and ester groups would be expected. The calculated frequencies can be compared with experimental data to assess the accuracy of the theoretical model.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of peaks in experimental spectra. For example, the chemical shift of the acidic alpha-proton would be a key feature in the ¹H NMR spectrum.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=O ketone) | 1720 cm⁻¹ | ~1715 cm⁻¹ |

| IR (C=O ester) | 1745 cm⁻¹ | ~1740 cm⁻¹ |

| ¹H NMR (α-H) | 3.5 ppm | ~3.4 ppm |

| ¹³C NMR (C=O ketone) | 200 ppm | ~198 ppm |

| ¹³C NMR (C=O ester) | 168 ppm | ~167 ppm |

Virtual Screening and Design of New Derivatives

The structural and electronic information obtained from computational studies can be leveraged for the virtual screening and design of new derivatives of this compound with desired properties. This is a common approach in drug discovery and materials science. nih.gov

Virtual screening involves docking a library of virtual compounds into the active site of a biological target. mdpi.com By modifying the structure of this compound in silico and evaluating the binding affinity of the resulting derivatives, new potential drug candidates can be identified. For example, if the target is an enzyme, derivatives could be designed to bind more strongly to its active site.

Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. nih.gov This helps in identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. By systematically exploring different substituents on the indanone ring or modifications to the ester group, a library of virtual derivatives can be created and screened for desired properties.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Catalytic Systems

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The 1-position of ethyl 2-oxo-1-indanecarboxylate is a prochiral center, making the development of asymmetric catalytic systems for its functionalization a key research objective. Future work is anticipated to move beyond classical methods towards more sophisticated and efficient catalytic transformations.

A significant area of development involves the use of transition metal catalysts with chiral ligands. For instance, rhodium-catalyzed asymmetric reactions have shown great promise for related indanone systems. Research has demonstrated that rhodium complexes paired with chiral phosphine (B1218219) ligands, such as MonoPhos, can facilitate the asymmetric intramolecular 1,4-addition of boronic acid derivatives to generate chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities (up to 95% ee). organic-chemistry.orgbeilstein-journals.org Future investigations could adapt these systems for the enantioselective alkylation or arylation at the C1 position of this compound. Another promising frontier is the use of yttrium-based catalysts for enantioselective proton migration, which has been successfully applied to create α-chiral ketones in the synthesis of complex molecules. researchgate.net Applying such a strategy could allow for the dynamic kinetic resolution of racemic this compound or its derivatives.

Table 1: Examples of Asymmetric Catalytic Systems for Indanone Synthesis

| Catalyst System | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Rhodium / (R)-MonoPhos | Asymmetric Intramolecular 1,4-Addition | Pinacolborane chalcone (B49325) derivatives | High yields and enantioselectivities (up to 95% ee) for chiral 3-aryl-1-indanones. | organic-chemistry.orgbeilstein-journals.org |

| Y(HMDS)₃ / Chiral Ligand | Enantioselective Proton Migration | Enone | Generates α-chiral ketone with 88% ee; applicable for complex syntheses. | researchgate.net |

| Organocatalyst (L-proline) | Intramolecular Hydroacylation | 2-vinylbenzaldehyde | Metal-free, environmentally benign pathway to indanone scaffolds. | rsc.org |

Integration into Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater process control and scalability. mdpi.com Integrating the synthesis and subsequent transformations of this compound into microreactor systems is a compelling direction for future research.

Microreactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net For example, the transesterification of diethyl oxalate (B1200264) has been successfully optimized in a microreactor, achieving high conversion and selectivity with a residence time of just minutes. researchgate.net A similar approach could be developed for the synthesis of this compound, potentially via the Dieckmann condensation of the appropriate diethyl ester precursor. Furthermore, flow systems enable the seamless integration of in-line purification and real-time reaction monitoring, accelerating process development. mdpi.com This approach minimizes batch-to-batch variability and lowers the cost of large-scale production. mdpi.com

Table 2: Potential Parameters for Microreactor Synthesis of this compound

| Parameter | Potential Range/Value | Purpose | Reference Example |

|---|---|---|---|

| Residence Time | 1 - 10 minutes | Optimize conversion and yield | researchgate.net |

| Temperature | 25 - 100 °C | Control reaction kinetics | researchgate.net |

| Catalyst Concentration | 5 - 20 mg/mL | Maximize catalytic efficiency | researchgate.net |

| Reactant Molar Ratio | 1:1 to 5:1 | Drive reaction equilibrium | researchgate.net |

| Flow Rate | 0.1 - 2.0 mL/min | Control residence time and throughput | ucc.ie |

Exploration of Bio-Catalyzed Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. A key area for exploration is the asymmetric reduction of the ketone moiety in this compound to produce chiral ethyl 1-hydroxy-2-oxo-1-indanecarboxylate, a valuable building block.

Sustainable Synthesis and Circular Economy Approaches

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. snu.ac.kr Future research on this compound should prioritize the development of sustainable synthetic routes that reduce waste, avoid hazardous reagents, and utilize renewable resources.

One major avenue is the replacement of conventional organic solvents with more environmentally benign alternatives. Water is the ideal green solvent, and rhodium-catalyzed syntheses of substituted indanones have already been successfully demonstrated in water, eliminating the need for exogenous ligands. organic-chemistry.orgacs.org Another approach is the use of organocatalysts, such as L-proline, which provide a metal-free and non-toxic method for constructing the indanone scaffold. rsc.org The Nazarov cyclization, a key reaction for forming indanones, has been adapted to use greener solvents like 4-methyltetrahydropyran, which, despite potentially lower yields, offers a more sustainable process by avoiding harmful solvents and simplifying work-up procedures. elifesciences.orgpreprints.org

From a circular economy perspective, the focus will be on catalyst recovery and reuse. The development of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports would facilitate their separation from the reaction mixture and allow for their repeated use, reducing both cost and waste. researchgate.net

Table 3: Comparison of Sustainable Synthesis Methods for Indanones

| Method | Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Rhodium Catalysis | Rhodium complex | Water | Eliminates need for organic solvents and exogenous ligands; sustainable conditions. | organic-chemistry.orgacs.org |

| Organocatalysis | L-proline | Not specified | Metal-free and environmentally benign catalyst system. | rsc.org |

| Nazarov Cyclization | Lewis Acid (BF₃OEt₂) | 4-Methyltetrahydropyran (4-MeTHP) | Utilizes a green solvent, avoids hazardous chemicals, simplifies work-up. | elifesciences.orgpreprints.org |

Advanced Spectroscopic Probes and in situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The application of advanced spectroscopic techniques and in situ monitoring represents a significant frontier for research involving this compound.

FlowNMR spectroscopy is a powerful tool for real-time reaction monitoring. ucc.ie By coupling a flow reactor directly to an NMR spectrometer, it is possible to observe the formation of intermediates, track the concentration of reactants and products over time, and gain detailed mechanistic insights. ucc.ie This technique could be applied to study the kinetics of the formation of this compound or its subsequent reactions, allowing for rapid optimization of conditions.

In addition to monitoring, advanced spectroscopic methods are crucial for structural characterization. Two-dimensional NMR techniques, such as HMBC and NOE, are invaluable for confirming the connectivity and stereochemistry of complex indanone derivatives. nih.gov Furthermore, there is potential to develop derivatives of this compound that can function as spectroscopic probes themselves. Indanone derivatives have been explored as fluorescent probes for biochemical studies, and this avenue could be expanded to create new tools for imaging and sensing applications. researchgate.net

Table 4: Spectroscopic Techniques for the Study of Indanone Derivatives

| Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| FlowNMR | Real-time in situ reaction monitoring | Mechanistic pathways, reaction kinetics, intermediate identification. | ucc.ie |

| 2D NMR (HMBC, NOE) | Structural Elucidation | Confirms atomic connectivity and stereochemical relationships. | nih.gov |

| ¹H and ¹³C NMR | Characterization & Monitoring | Confirms product structure and purity; can monitor reaction progress. | preprints.orgnih.gov |

| Fluorescence Spectroscopy | Functional Probes | Development of derivatives for biochemical imaging and sensing. | researchgate.net |

Q & A

Q. What are the key considerations in designing a synthesis route for Ethyl 2-oxo-1-indanecarboxylate to ensure high yield and purity?

Methodological Answer:

- Starting Materials : Use indanone derivatives and ethyl carboxylate precursors.

- Solvent Selection : Opt for polar aprotic solvents (e.g., ethyl acetate or ethyl lactate ) to enhance reaction efficiency and reduce side products.

- Catalysis : Employ acid or base catalysts (e.g., acetic acid ) to accelerate esterification or cyclization steps.

- Purification : Utilize recrystallization or column chromatography to isolate the compound. Validate purity via HPLC or melting point analysis.

- Green Chemistry : Incorporate bio-based solvents (e.g., ethyl lactate ) to minimize environmental impact.

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare chemical shifts with analogous compounds (e.g., mthis compound ).

- IR : Identify carbonyl (C=O) and ester (C-O) functional groups by benchmarking against spectral databases.

- Cross-Validation : Integrate crystallographic data (e.g., SHELX-refined structures ) to resolve ambiguities.

Advanced Research Questions

Q. What strategies address contradictions in thermal stability data for this compound?

Methodological Answer:

- Error Analysis : Distinguish systematic errors (e.g., instrument calibration) from random errors via repeated trials.

- Multivariate Analysis : Apply regression models to correlate thermal degradation with environmental factors (humidity, oxygen levels).

- Computational Modeling : Use density functional theory (DFT) to predict decomposition pathways and validate experimentally.

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Simulate reaction intermediates and transition states to identify energetically favorable pathways.

- Molecular Docking : Explore interactions with biological targets (if applicable) to guide drug design.

- Validation : Compare predicted outcomes with experimental results (e.g., kinetic studies).

Q. What advanced statistical methods improve the reproducibility of analytical methods for quantifying this compound?

Methodological Answer:

- Design of Experiments (DoE) : Optimize HPLC conditions (mobile phase, column temperature) via factorial design.

- Uncertainty Quantification : Calculate confidence intervals for limit of detection (LOD) and quantification (LOQ).

- Internal Standards : Use deuterated analogs to correct for matrix effects in mass spectrometry.

Methodological and Ethical Considerations

Q. How should researchers validate synthetic routes for scalability without compromising academic rigor?

Methodological Answer:

- Pilot Studies : Test small-scale reactions under varying conditions (temperature, pressure).

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) to track reaction progress.

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates and waste disposal.

Q. What frameworks ensure ethical reporting of conflicting data in publications?

Methodological Answer:

- Transparency : Disclose all raw data, including outliers, in supplementary materials.

- Peer Review : Submit datasets to repositories (e.g., crystallographic databases ) for independent validation.

- Limitations Section : Explicitly discuss unresolved contradictions and propose future studies.

Data Presentation Guidelines

Q. How should raw and processed data be structured in publications to meet academic standards?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.